乙酸2-(6-氯吡啶-3-基)-2,2-二氟乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

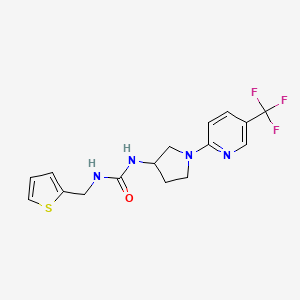

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate, also known as CDC 6600, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is synthesized using a specific method.

科学研究应用

复杂分子的合成

2-(6-氯吡啶-3-基)-2,2-二氟乙酸乙酯在复杂分子的合成中发挥着重要作用,包括杂环化合物和潜在的抗癌剂。例如,它已被用于制备苯氧基二氟甲基取代的氮杂环,突出了其在引入芳氧基二氟甲基取代基以设计具有生物活性的分子中的作用 (Solodukhin 等,2004)。此外,它的应用扩展到开发具有软体动物杀灭特性的新型噻唑并[5,4-d]嘧啶,证明了其在创建具有特定生物活性的化合物中的效用 (El-bayouki & Basyouni,1988)。

催化和有机反应

该化合物在催化和有机反应中也起着至关重要的作用。它参与了可见光驱动的烯烃和炔烃的直接 2,2-二氟乙酰化,展示了其在光催化过程和二氟乙酰化合物合成中的潜力 (Furukawa 等,2020)。此类反应对于创建在材料科学和药物开发中具有潜在应用的功能化分子至关重要。

材料科学应用

在材料科学中,2-(6-氯吡啶-3-基)-2,2-二氟乙酸乙酯有助于开发新型材料。它的效用在通过电解合成二氟亚甲基结构单元前体 2,2-二氟-2-三甲基甲硅烷基乙酸乙酯中显而易见。这一过程强调了其在为更复杂的材料创造构建模块中的重要性 (Clavel 等,2000)。

作用机制

Target of Action

The primary target of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . This compound binds irreversibly to the nAChR, causing a stop of the flow of ions in the postsynaptic membrane of neurons .

Mode of Action

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate: works by blocking neural signaling in the central nervous system of insects . It binds irreversibly to the nAChR, leading to paralysis and death . This compound is highly selective towards the variation of the nAChR which insects possess .

Biochemical Pathways

The action of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane, leading to paralysis and death . The downstream effects of this disruption can include a variety of physiological changes in the insect, ultimately leading to its death .

Pharmacokinetics

The ADME properties of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate Based on its chemical structure and the general properties of similar compounds, it is likely that this compound has high gi absorption and is bbb permeant . These properties would contribute to its bioavailability and its ability to reach its target in the central nervous system of insects .

Result of Action

The result of the action of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is the rapid death of the insect. By binding to the nAChR and disrupting normal neural signaling, this compound causes paralysis and death in insects .

属性

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)6-3-4-7(10)13-5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODARGYEGTZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2696578.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)

![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)

![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)

![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)